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Simonellite

Cat. No.: B3050639
CAS No.: 27530-79-6
M. Wt: 252.4 g/mol
InChI Key: XZDCNNOTTUOTGE-UHFFFAOYSA-N
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Description

Classification within Organic Compound Chemistry

Chemically, Simonellite is known by its IUPAC name: 1,1-dimethyl-7-isopropyl-1,2,3,4-tetrahydrophenanthrene. With the chemical formula C₁₉H₂₄, it belongs to the broad class of organic compounds known as hydrocarbons. researchgate.net More specifically, it is classified as a polycyclic aromatic hydrocarbon due to its structure containing multiple fused aromatic rings. This compound is also categorized as an organic mineral, a naturally occurring crystalline organic substance. researchgate.net

The structural foundation of this compound is a phenanthrene (B1679779) nucleus, a three-ring aromatic system. This core is partially saturated, with one of the rings being a tetrahydro- derivative. The molecule is further characterized by the presence of a gem-dimethyl group at the C-1 position and an isopropyl group at the C-7 position. This specific arrangement of alkyl substituents on the phenanthrene framework is crucial to its origin and its utility as a biomarker.

Table 1: Chemical and Physical Properties of this compound

Property Value
Chemical Formula C₁₉H₂₄
IUPAC Name 1,1-dimethyl-7-isopropyl-1,2,3,4-tetrahydrophenanthrene
Molar Mass 252.40 g/mol
Appearance Colorless to white orthorhombic crystals researchgate.net
Classification Polycyclic Aromatic Hydrocarbon (PAH), Organic Mineral

Historical Context of Discovery and Early Scientific Investigations

This compound was first discovered in a lignite (B1179625) (brown coal) deposit in Fognano, Tuscany, Italy. researchgate.net It was named in honor of the Italian geologist Vittorio Simonelli (1860–1929), who is credited with its discovery. researchgate.net The initial scientific description of this new organic mineral appeared in the early 1920s, with a notable publication by R. Ciusa and A. Galizzi in 1921 titled "Ricerche su alcuni costituenti delle lignite" (Research on some constituents of lignite). Another early mention is found in a preliminary note by G. Boeris in 1919.

These early investigations likely involved classical chemical methods of the time, such as elemental analysis and determination of physical properties like melting and boiling points, to characterize the novel compound. The white, crystalline nature of this compound found as incrustations on fossil wood within the lignite seams would have facilitated its isolation and initial study.

A significant advancement in the understanding of this compound's structure came much later with the advent of modern analytical techniques. In 1969, a pivotal study by E. Foresti and L. Riva di Sanseverino utilized X-ray crystallography to definitively determine the three-dimensional molecular structure of this compound. This work confirmed the arrangement of the carbon and hydrogen atoms, solidifying the chemical identity of the compound and paving the way for a deeper understanding of its origins and geochemical significance.

Significance as a Molecular Biomarker in Geochemical and Paleobotanical Disciplines

The primary scientific importance of this compound lies in its role as a molecular biomarker. A biomarker, in the context of geochemistry, is a complex organic molecule found in the geosphere that can be unambiguously linked to a specific biological precursor. The presence of these "chemical fossils" in sediments, rocks, and petroleum provides a molecular-level view of past ecosystems.

This compound is a well-established biomarker for higher plants, particularly conifers. researchgate.net It is a diagenetic product of abietane-type diterpenoids, a class of resin acids abundant in the resin of coniferous trees. The transformation from these biological precursors to the geologically stable this compound involves a series of chemical reactions, including defunctionalization (loss of oxygen-containing groups), aromatization, and rearrangement, that occur over geological timescales under the influence of heat and pressure.

The diagenetic pathway often proceeds from abietic acid and related compounds to dehydroabietane, which can then be further altered to form this compound and ultimately the more aromatized compound, retene (B1680549). The relative abundance of these compounds in a geological sample can provide valuable information about the thermal maturity and diagenetic conditions of the host sediment or rock. For instance, the ratios of dehydroabietane to this compound and this compound to retene can be used as indicators of the prevailing redox conditions during diagenesis.

In paleobotanical studies, the detection of this compound in ancient sediments is strong evidence for the presence of coniferous vegetation in the paleoenvironment. By analyzing the distribution of this compound and other related biomarkers, scientists can reconstruct the composition of past forests and infer paleoclimatic conditions. Its presence in sedimentary rocks, alongside other biomarkers like cadalene, provides a more complete picture of the terrestrial plant input into ancient depositional environments. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24 B3050639 Simonellite CAS No. 27530-79-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24/c1-13(2)14-7-9-16-15(12-14)8-10-18-17(16)6-5-11-19(18,3)4/h7-10,12-13H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDCNNOTTUOTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3=C(C=C2)C(CCC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181949
Record name Simonellite
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URL https://comptox.epa.gov/dashboard/DTXSID00181949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27530-79-6
Record name Simonellite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27530-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Simonellite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027530796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Simonellite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SIMONELLITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4NA2DCQ93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Geological Formation Pathways of Simonellite

Geological and Sedimentary Environments of Occurrence

Simonellite is predominantly found in environments where organic matter, particularly from coniferous sources, has been preserved and subjected to diagenetic processes.

Lignite (B1179625) beds and fossilized coniferous wood are key environments for this compound occurrence. Research indicates that this compound is a typical biomarker found within coal seams and fossilized plant material, especially wood from conifers researchgate.netd-nb.infocuni.czasgp.pl. Studies analyzing fossil conifer species and associated sediments have identified this compound as a diagenetic product derived from the degradation and aromatization of abietane-type diterpenoids present in conifer resins and woody tissues researchgate.netcuni.cz. In lignites, this compound is often found in low concentrations, which can be indicative of the low maturity stage of the organic matter asgp.pl. Its presence in fossilized wood, such as conifer stumps, further solidifies its association with ancient coniferous forests cuni.cz.

Current scientific literature does not extensively report the presence of this compound within volcanic ashes or hydrothermal systems. While volcanic ashes can incorporate various minerals and organic residues, the specific formation pathways and environments for this compound are strongly linked to the diagenesis of terrestrial plant matter, particularly conifer resins, within sedimentary basins. Therefore, its direct association with volcanic ash or hydrothermal activity is not a primary characteristic of its natural occurrence.

Biogenic Precursors and Diterpenoid Origin

The formation of this compound is a result of geological processes acting upon specific organic molecules derived from living organisms, primarily conifers.

This compound is widely understood to be derived from the resin acids of resinous gymnosperms, with a particular emphasis on conifers belonging to families such as Pinaceae researchgate.netd-nb.infoias.ac.inwikipedia.orgelsoplao.esresearchgate.net. These conifers produce oleoresins, which are complex mixtures of terpenoids, including diterpenes. During the diagenetic process, these resinous compounds undergo transformation, leading to the formation of aromatic hydrocarbons like this compound wikipedia.orgelsoplao.es. The presence of this compound in fossilized resins, such as amber, further supports this direct link to conifer exudates elsoplao.es.

Abietic acid and other related abietane-type diterpenoids are considered the primary biological forerunners of this compound researchgate.netmdpi.comias.ac.inresearchgate.netatamanchemicals.comwikipedia.org. Abietic acid, a major component of conifer resin, is biosynthesized by trees from precursors like geranylgeranyl pyrophosphate researchgate.netatamanchemicals.comwikipedia.org. Through geological processes such as diagenesis, which involves thermal and catalytic alteration, these diterpenoids are defunctionalized and aromatized. Abietic acid, in particular, can be oxidized and isomerized to form compounds like dehydroabietane, and further transformations can lead to the formation of this compound researchgate.netmdpi.comias.ac.in. Other abietane-type diterpenoids, including phenolic abietanes and abietanoic acids, also contribute to the pool of precursors for this compound formation researchgate.net.

Synthetic Methodologies and Laboratory Replication of Simonellite

Classical Approaches to Simonellite Synthesis

Classical synthetic routes to this compound largely rely on the chemical transformations of diterpenoid compounds, particularly those abundant in conifer resins.

Early synthetic efforts utilized elemental sulfur (S₈) or selenium as catalysts to facilitate the dehydrogenation and aromatization of diterpenoid precursors. Heating abietic acid with elemental sulfur at temperatures between 200–250°C has been shown to induce cyclization and aromatization, yielding this compound alongside retene (B1680549) . This reaction proceeds through intermediate dihydroabietic acid, which undergoes decarboxylation and ring fusion .

Table 1: Yields from Sulfur-Mediated Dehydrogenation of Abietic Acid

Precursor Temperature (°C) Catalyst This compound Yield (%) Retene Yield (%)
Abietic acid 250 S₈ 38 45
Dihydroabietic acid 220 S₈ 52 28

The use of selenium as a catalyst offers improved selectivity, with this compound yields reported to reach 60–65% at 180°C when abietic acid is used as the precursor . However, the inherent toxicity and operational complexities associated with selenium limit its widespread practical application . Related compounds, such as fichtelite (B1623743), have also been synthesized through catalytic dehydrogenation of diene mixtures arizona.edu. Furthermore, experiments involving the heating of diterpenoids with palladium on carbon (Pd/C) have yielded aromatic hydrocarbons like alkyl benzenes, naphthalenes, and phenanthrenes, suggesting the broader applicability of metal-catalyzed dehydrogenation in generating polycyclic aromatic structures ufrj.br.

Table 2: Yields from Selenium-Mediated Dehydrogenation

Precursor Temperature (°C) Catalyst This compound Yield (%)
Abietic acid 180 Selenium 60–65

Modern Synthetic Strategies and Reaction Pathways

More contemporary synthetic strategies explore diverse reaction pathways, including those involving carbocation intermediates and reductive or decarboxylative transformations, to construct the complex molecular architecture of this compound.

The tricyclic framework of this compound can be efficiently assembled through acid-catalyzed cyclization reactions of terpene derivatives . A notable example is the BF₃-mediated cyclization of sclareol, a bicyclic diterpene alcohol. This reaction proceeds via carbocation intermediates, critically involving ring expansion and methyl migration steps to form the this compound structure . Allylic cation chemistry is a well-established mechanism in the biosynthesis and laboratory synthesis of terpenoids, facilitating complex cyclization cascades acs.orgresearchgate.netnih.govfrontiersin.orguva.esmdpi.com. For instance, Friedel–Crafts-type acid-catalyzed cascade reactions, such as the cyclization of styrene, exemplify controlled annulations driven by benzyl (B1604629) cations beilstein-journals.org. Similarly, difluoroallenes can be converted into allylic CF₂ cations, which then participate in Friedel–Crafts cyclization reactions oup.com. Gold-catalyzed cyclizations of allenynes, leading to fused phenanthrene (B1679779) scaffolds through vinyl cation intermediates, also represent modern approaches to constructing polycyclic aromatic systems kyoto-u.ac.jp.

Reductive and decarboxylative pathways offer alternative strategies for synthesizing complex hydrocarbons like this compound. The preparation of related compounds like fichtelite has historically included the reduction of abietic acids and the decarboxylation of dihydroacids arizona.edu. More recent advancements in synthetic methodology include titanocene-mediated reductive cyclization of oligo(dinitrile) precursors to form polycyclic aromatic hydrocarbons (PAHs) google.comnih.gov. Likewise, zirconocene-mediated intramolecular reductive cyclization of oligo(diyne) precursors yields PAHs with annulated zirconacyclopentadienes escholarship.orgosti.gov. In biological contexts, decarboxylative condensation followed by oxidative cyclization is a key step in the biosynthesis of carbazole (B46965) skeletons nih.gov.

Given this compound's natural origin from geological processes, controlled pyrolysis and thermal maturation experiments are vital for its geomimetic synthesis and understanding its formation in sedimentary environments geoscienceworld.orgresearchgate.netresearchgate.netmdpi.comgeoscienceworld.orgufrj.brgeology.cz. These experiments aim to replicate the conditions of diagenesis and coalification that transform biological precursors, such as diterpenoids found in plant resins, into aromatic compounds like this compound wikipedia.orggeoscienceworld.orgresearchgate.netresearchgate.netmdpi.comgeoscienceworld.orgufrj.brgeology.cz. Thermal maturation studies on resin-rich plant extracts provide insights into the bond cleavage patterns and molecular transformations that lead to this compound . The pyrolysis of conifer trees, for example, is a significant source of retene, a compound structurally related to this compound wikipedia.orgchemeurope.com. The gradual aromatization of abietic acid under increasing thermal temperatures is a well-documented pathway leading to the formation of dehydroabietane, this compound, and retene researchgate.net. These experiments are crucial for validating proposed formation mechanisms and understanding the role of temperature and time in the geological genesis of this compound.

Compound List:

Abietic acid

Dehydroabietane

Dihydroabietic acid

Fichtelite

Farnesol

Geraniol

Geranylgeranyl diphosphate (B83284) (GGPP)

IP-iHMN

Isopimarane

Kaurane

Labdane

Levopimaric acid

Lignite (B1179625)

Liptinite

Monoterpenoids

Norabiet-3,8,11,13-tetraene

Oleanane

Pimarane

Phyllocladane

Retene

Sclareol

Sesquiterpenoids

this compound

Tetracyclic diterpenoids

Triterpenoids

Ursane

Comparative Analysis of Synthetic Efficiencies, Yields, and Selectivity

The laboratory synthesis of this compound, a diterpenoid-derived polycyclic aromatic hydrocarbon (PAH), is crucial for its detailed study and potential applications. Evaluating different synthetic methodologies hinges on their efficiency, achieved yields, and selectivity, particularly concerning the formation of desired products versus unwanted byproducts. Research has explored several routes, primarily involving the transformation of diterpenoid precursors, with varying degrees of success in optimizing these key metrics.

Classical approaches to this compound synthesis often involve the dehydrogenation of diterpenoid compounds, such as abietic acid, which are abundant in natural sources like conifer resins. Early methods utilized elemental sulfur as a dehydrogenating agent. Heating abietic acid with sulfur at temperatures between 200–250°C facilitates cyclization and aromatization, yielding this compound. However, this method is known to co-produce retene, indicating a potential lack of complete selectivity for this compound .

The use of selenium as a dehydrogenation agent represents an improvement in selectivity compared to sulfur. When abietic acid is treated with selenium at 180°C, this compound yields are reported in the range of 60–65%. This suggests that selenium-based methods offer enhanced control over byproduct formation, thereby increasing the efficiency of this compound isolation .

More modern synthetic strategies have focused on transition metal catalysis. The catalytic dehydrogenation of abietic acid using platinum catalysts, such as Pt/Al₂O₃, under a hydrogen flow at 300°C has demonstrated superior performance in terms of yield. This route has been reported to produce this compound in up to 72% yield . This higher yield, coupled with the catalytic nature of the process, indicates a potentially more efficient and scalable approach compared to stoichiometric reagents, though specific energy consumption or reaction times for direct comparison are not detailed in the available literature.

Comparative Yields of this compound Synthetic Methods

Synthetic MethodPrecursor ExampleKey ConditionsReported YieldSelectivity Notes
Sulfur DehydrogenationAbietic acid200–250°CNot specifiedCo-produces retene
Selenium DehydrogenationAbietic acid180°C60–65%Improved selectivity over sulfur
Transition Metal-Catalyzed Dehydrogenation (Pt/Al₂O₃)Abietic acidPt/Al₂O₃ catalyst, 300°C, H₂ flowUp to 72%Not specified
LiAlH₄ Reduction & DecarboxylationDihydroagathic acidLiAlH₄, then 180°C thermal decarboxylationNot specifiedAvoids aromatic byproducts

Compound Name List

this compound

Chemical Reactivity and Transformation Dynamics of Simonellite

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orguci.edu The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uomustansiriyah.edu.iqmasterorganicchemistry.com

The structure of Simonellite features a phenanthrene (B1679779) ring system with alkyl substituents: an isopropyl group and a dimethyl-tetrahydronaphthalene fused ring. Alkyl groups are known to be activating substituents, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene (B151609). They donate electron density to the aromatic ring, which stabilizes the positive charge of the arenium ion intermediate. uci.edu As activating groups, they are ortho-para directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. uci.edumasterorganicchemistry.com

Given the positions of the existing alkyl groups on the this compound molecule, electrophilic attack is predicted to occur at the available positions on the aromatic rings that are sterically accessible and electronically activated. The precise location of substitution would depend on a combination of steric hindrance from the bulky substituents and the relative activating influence at different positions of the phenanthrene core.

Table 1: Theoretical Electrophilic Aromatic Substitution Reactions of this compound

Reaction Type Reagents Potential Electrophile Theoretical Product
Nitration HNO₃, H₂SO₄ Nitronium ion (NO₂⁺) Nitro-Simonellite
Halogenation Br₂, FeBr₃ Bromonium ion (Br⁺) Bromo-Simonellite
Friedel-Crafts Alkylation R-Cl, AlCl₃ Carbocation (R⁺) Alkyl-Simonellite
Friedel-Crafts Acylation RCOCl, AlCl₃ Acylium ion (RCO⁺) Acyl-Simonellite

| Sulfonation | Fuming H₂SO₄ | Sulfur trioxide (SO₃) | this compound sulfonic acid |

This table is illustrative and represents predicted outcomes based on general chemical principles.

Oxidation Pathways and Formation of Oxygenated Derivatives (e.g., Quinones)

Polycyclic aromatic hydrocarbons can undergo oxidation to form various oxygenated derivatives. A common pathway for phenols and other activated aromatic rings is the oxidation to quinones, which are compounds containing a fully conjugated cyclic dione (B5365651) structure. nih.govyoutube.com This transformation can be achieved using various oxidizing agents, such as chromic acid. youtube.comyoutube.com

For this compound, oxidation would likely target the electron-rich aromatic phenanthrene core. The reaction could theoretically lead to the formation of this compound-quinones. The position of the carbonyl groups in the resulting quinone would depend on the specific reaction conditions and the positions most susceptible to oxidation on the substituted phenanthrene nucleus. Phenols with hydroxyl groups in the ortho or para positions are readily oxidized to quinones. youtube.com While this compound itself is not a phenol, severe oxidation can lead to the formation of such structures. Additionally, oxidation can sometimes occur at the benzylic carbons—the carbon atoms attached to the aromatic ring—of the isopropyl group or the fused aliphatic ring.

Reduction Pathways and Generation of Dihydro-derivatives

The aromatic rings of PAHs can be reduced to form dihydro- or tetrahydro-derivatives. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Pd, Pt, or Ni) and chemical reduction methods like the Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol).

For phenanthrene, reduction often preferentially occurs at the 9,10-bond in the central ring to form 9,10-dihydrophenanthrene, as this transformation results in a significant retention of resonance energy in the two outer benzene rings. It is plausible that the reduction of this compound under similar conditions would yield a dihydro-simonellite derivative, with the reduction occurring in the central aromatic ring of the phenanthrene core. The existing saturated ring in this compound would remain unaffected by these specific aromatic reduction methods.

Degradation Pathways in Natural Systems

Thermal degradation involves the breakdown of complex molecules at high temperatures. science.gov For a large organic molecule like this compound, this process would involve the cleavage of C-C and C-H bonds, leading to the formation of a complex mixture of smaller, more volatile products. ncsu.edu The degradation would likely initiate at the weakest bonds in the structure, such as the bonds connecting the isopropyl group to the aromatic ring or within the saturated ring system.

The product spectrum from the thermal degradation of this compound would be expected to include:

Smaller alkylbenzenes (e.g., toluene, xylenes, cumene) from the fragmentation of the main structure.

Simpler polycyclic aromatic hydrocarbons (e.g., naphthalene, phenanthrene) resulting from the loss of alkyl substituents.

A variety of smaller alkanes and alkenes (e.g., methane, ethane, propene) from the breakdown of the alkyl side chains and the saturated ring.

The biodegradation of PAHs is a crucial process for their removal from the environment and is primarily carried out by microorganisms such as bacteria and fungi. mdpi.comresearchgate.net The susceptibility of a PAH to microbial attack generally decreases as the number of aromatic rings increases, making larger molecules more persistent. researchgate.net

The typical aerobic biodegradation pathway for PAHs is initiated by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. mdpi.com This is a key step that breaks the aromaticity of the ring. Subsequent enzymatic reactions lead to the cleavage of the aromatic ring, followed by further degradation through central metabolic pathways (e.g., the Krebs cycle), ultimately leading to mineralization into carbon dioxide and water. mdpi.com

Given that this compound is a derivative of phenanthrene, microorganisms known to degrade phenanthrene are potential candidates for this compound degradation.

Table 2: Examples of Microorganisms Known to Degrade PAHs

Microorganism Genus Type Relevance to this compound Degradation
Pseudomonas Bacterium Many species are well-known degraders of various PAHs.
Mycobacterium Bacterium Known to effectively degrade high-molecular-weight PAHs. researchgate.net
Sphingomonas Bacterium Contains species capable of utilizing PAHs as a sole carbon source. researchgate.net
Rhodococcus Bacterium Often found in contaminated soils and can degrade a wide range of hydrocarbons. researchgate.net

| Fischerella | Cyanobacterium | Has been shown to participate in the degradation of phenanthrene. mdpi.com |

This table lists general PAH-degrading microorganisms; their specific ability to degrade this compound has not been documented.

The rate and extent of the biodegradation of this compound in natural systems would be influenced by a complex interplay of physical, chemical, and biological factors. ijpab.com

Bioavailability: this compound is a hydrophobic molecule with low water solubility. Its availability to microorganisms is often limited by its tendency to sorb to soil organic matter and particulates, which can significantly slow down degradation rates. researchgate.net

Environmental Factors: Temperature and pH are critical, as microbial enzymes have optimal ranges for activity. nih.gov The presence of sufficient oxygen is essential for aerobic degradation pathways, and nutrient availability (e.g., nitrogen and phosphorus) is required for microbial growth. ijpab.com

Microbial Population: The presence of a microbial community adapted to degrading PAHs is essential. The density and specific catabolic capabilities of these microorganisms will directly impact the degradation kinetics. ijpab.com

Contaminant Characteristics: The concentration of this compound can affect its degradation. At very high concentrations, it may be toxic to the degrading microorganisms. The presence of other pollutants can also have inhibitory or co-metabolic effects. ijpab.com

Table 3: Key Factors Affecting this compound Biodegradation

Factor Influence on Biodegradation Rate
Temperature Increases up to an optimum (typically mesophilic range), then decreases. nih.gov
pH Optimal rates generally occur near neutral pH (6.5-8.0). nih.gov
Oxygen Essential for aerobic degradation; rate is limited under anaerobic conditions.
Nutrients (N, P) Required for microbial growth; limitation can slow down biodegradation.
Bioavailability Low solubility and high sorption to soil decrease bioavailability and slow degradation. researchgate.net

| Microbial Presence | Rate is dependent on the abundance and activity of specific degrading microbes. |

Advanced Analytical Techniques for Simonellite Characterization and Quantification

Chromatographic Separations for Complex Matrix Analysis

Chromatographic techniques are pivotal for isolating Simonellite from intricate sample matrices, allowing for subsequent detailed analysis by mass spectrometry and other detectors.

Generated code

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Spectroscopic and Structural Elucidation Methods

Spectroscopic techniques provide complementary and definitive information for the structural elucidation and confirmation of this compound, complementing chromatographic and mass spectrometric data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are fundamental for elucidating the detailed molecular structure of this compound. ¹H NMR spectra provide information on the number, type, and connectivity of protons through chemical shifts and spin-spin coupling patterns rsc.orglibretexts.orgresearchgate.net. ¹³C NMR spectra, characterized by a wider range of chemical shifts and typically presented as proton-decoupled singlets, reveal the distinct carbon environments within the molecule, aiding in the identification of the carbon skeleton and functional groups libretexts.org. Advanced NMR experiments, such as COSY, HSQC, and HMBC, can further establish atom-to-atom connectivity, confirming the complex diterpenoid structure of this compound nih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the presence of characteristic functional groups within the this compound molecule. It detects the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds, such as C-H stretching in aliphatic and aromatic regions, C-O stretching, or aromatic ring vibrations researchgate.netarcjournals.orgnih.gov.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide insights into the electronic structure of this compound by identifying the presence of chromophores, such as conjugated systems or aromatic rings, which absorb light in the ultraviolet and visible regions of the electromagnetic spectrum nih.govutas.edu.au.

High-Resolution Mass Spectrometry (HRMS): HRMS offers highly accurate mass measurements of molecular ions, enabling the precise determination of the elemental composition of this compound and confirming its molecular formula (C₂₀H₂₄). This high level of accuracy is essential for unambiguous identification and for distinguishing this compound from compounds with similar nominal masses mdpi.com.

Compound Name Table:

Compound Name
This compound

Table 1: GC-MS Characteristic Ions for this compound

Ion (m/z)DescriptionSource Reference
252Molecular ion (M⁺)
237Fragment (M⁺–CH₃)
209Fragment (M⁺–C₃H₇)
234SIM ion for detection
236SIM ion for detection

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is a fundamental technique employed to determine the precise three-dimensional atomic arrangement within crystalline materials anton-paar.comwikipedia.orgazolifesciences.com. This method relies on the diffraction of X-rays by the ordered lattice of atoms in a crystal, producing a unique diffraction pattern anton-paar.com. Analysis of this pattern allows for the determination of key structural parameters, including unit cell dimensions, symmetry, and the spatial arrangement of atoms, thereby revealing the molecule's complete structure anton-paar.comwikipedia.orgazolifesciences.com. For this compound, X-ray crystallography has been instrumental in establishing its molecular identity and confirming its structure as a specific organic mineral geoscienceworld.org. While specific crystallographic data such as unit cell parameters and space group for this compound are not detailed in the provided search results, the technique's principle is to provide an atomic-level map of the molecule.

Structural ParameterInformation Obtained from X-ray CrystallographyRelevance to this compound
Atomic PositionsPrecise coordinates of each atomDefines the exact molecular geometry and bonding
Bond Lengths and AnglesDistances and angles between bonded atomsConfirms molecular connectivity and stereochemistry
Unit Cell DimensionsLengths of the unit cell edges (a, b, c)Describes the basic repeating unit of the crystal lattice
Crystal Symmetry/Space GroupRotational axes, mirror planes, inversion centersDictates the overall arrangement and symmetry of the molecule
Molecular PackingHow molecules are arranged in the crystalCan influence physical properties and intermolecular interactions

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Degradation Product Analysis

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is an ultra-high-resolution mass spectrometry technique that provides exceptional elemental composition and structural information, making it invaluable for analyzing complex mixtures and degradation products copernicus.orgnih.gov. This technique is particularly effective for tracking bond cleavage patterns and identifying the molecular transformations that this compound undergoes during diagenetic and catagenetic processes . FT-ICR MS can resolve thousands of molecular formulas within a sample, offering detailed insights into the chemical evolution of organic matter copernicus.orgnih.gov. Its application allows researchers to identify specific degradation products, hypothesize about reaction mechanisms, and understand the chemical fate of this compound in various geological environments copernicus.orgresearchgate.net. The high mass accuracy and resolving power of FT-ICR MS enable the characterization of even minor components and complex molecular structures that might be missed by lower-resolution techniques nih.gov.

Isotopic Analysis for Source Attribution and Pathway Elucidation

Isotopic analysis, particularly of carbon isotopes, offers a powerful means to trace the origin of organic compounds like this compound and to elucidate the diagenetic and degradation pathways they have experienced.

Compound-Specific Isotope Analysis (CSIA), particularly Carbon Isotope Ratios (δ¹³C) via GC/C/IRMS

Compound-Specific Isotope Analysis (CSIA), most commonly employing Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), allows for the precise measurement of stable isotope ratios (e.g., ¹³C/¹²C) in individual organic molecules dshs-koeln.denih.govresearchgate.netfmach.it. This technique is critical for establishing the provenance, authenticity, and history of organic compounds dshs-koeln.deresearchgate.netfmach.it. This compound, being a diagenetic product of abietic acid derived from conifer plants, possesses a specific carbon isotopic signature that can differentiate it from organic matter originating from other sources uu.nl. Studies have reported carbon isotope ratios (δ¹³C) for this compound, often in conjunction with related compounds like dehydroabietane, which can be used to infer its terrestrial plant origin and the specific paleovegetation input uu.nl. The δ¹³C values are typically measured relative to a standard, with deviations indicating isotopic fractionation processes fmach.itnih.govfrontiersin.orgcopernicus.orgoiv.int.

Theoretical and Computational Studies of Simonellite

Molecular Modeling of Structural Integrity and Transformation

Molecular modeling provides crucial insights into how organic compounds like simonellite behave under varying geological conditions, including diagenetic and catagenetic processes. These simulations help reconstruct the lifecycle of organic matter from its biological origins to its eventual transformation into more stable geological products.

Simulation of Diagenetic and Catagenetic Processes (e.g., Hydrous Pyrolysis Modeling)

This compound is recognized as a diagenetic product derived from diterpenoids, particularly those originating from conifer resins ias.ac.incurtin.edu.au. Its formation is often linked to the thermal and chemical alteration of precursor compounds, such as abietic acid ias.ac.inresearchgate.net. During diagenesis and catagenesis, these complex organic molecules undergo a series of chemical reactions, including aromatization and dealkylation ias.ac.inresearchgate.net. This compound itself can serve as an intermediate in these pathways, eventually transforming into more highly aromatized compounds like retene (B1680549) ias.ac.inresearchgate.net. Studies simulating these processes, akin to hydrous pyrolysis experiments, help map the sequence of molecular transformations and the conditions under which they occur ias.ac.incurtin.edu.auresearchgate.netresearchgate.netcopernicus.org.

Table 1: Diterpenoid Transformation Pathways Involving this compound

Precursor/IntermediateTransformation ProcessProduct/IntermediatePrimary Source Reference(s)
Abietic acidDehydrogenationDehydroabietic acid ias.ac.inresearchgate.net
Dehydroabietic acidDecarboxylationDehydroabietin researchgate.net
Dehydroabietin / HinokioneAromatization, Dealkylation, Ring-B CleavageThis compound researchgate.netresearchgate.netuevora.pt
This compoundFurther aromatization, Dealkylation, Thermal degradationRetene ias.ac.inresearchgate.netcopernicus.org

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods are indispensable for dissecting the intricate molecular mechanisms governing the formation and degradation of organic compounds in geological settings. These computational approaches allow researchers to model reaction pathways, transition states, and energy barriers at an atomic level.

Application of Semi-Empirical and Density Functional Theory (DFT) to Thermal Degradation Pathways

Semi-empirical methods, such as AM1/UHF, and more sophisticated Density Functional Theory (DFT) calculations are widely employed to investigate the thermal degradation pathways of diterpenoids, including those leading to this compound researchgate.net. These computational strategies enable the exploration of various reaction routes, such as dehydrogenation, demethylation, and decarboxylation, which are critical in the aromatization process researchgate.netresearchgate.netcopernicus.orguevora.pt. By calculating activation energies and reaction enthalpies, these methods provide a theoretical framework for understanding the kinetic and thermodynamic feasibility of these transformations under geological conditions nih.govgdut.edu.cncore.ac.ukrsc.org.

Thermodynamic and Kinetic Predictions for this compound Formation and Transformation

The prediction of thermodynamic and kinetic parameters is vital for understanding the rates and feasibility of chemical reactions occurring in geological environments. Computational approaches, including DFT and semi-empirical calculations, are applied to estimate activation energies, reaction enthalpies, and free energies associated with the formation and transformation pathways of organic compounds like this compound nih.govgdut.edu.cnrsc.orgiastate.edu. While specific quantitative predictions for this compound's formation kinetics are often derived from broader studies on diterpenoid degradation, these theoretical frameworks provide a basis for interpreting experimental observations and understanding the persistence and alteration of this compound under varying geothermal conditions researchgate.netiastate.edu.

Computational Approaches to Isotopic Systematics and Fractionation Factors

Stable isotope geochemistry plays a significant role in tracing the origin and transformation of organic matter. This compound, as a diterpenoid biomarker, exhibits characteristic stable carbon isotopic compositions (δ¹³C) that can provide information about its source and diagenetic history researchgate.net. Computational methods are crucial for understanding the principles of isotope fractionation, which governs the relative abundance of different isotopes in various chemical species and phases ucla.eduresearchgate.netosti.govnih.govajsonline.org.

Theoretical calculations, often based on vibrational frequencies and electronic structure, are used to predict equilibrium isotope fractionation factors between different molecules or phases ucla.eduresearchgate.netnih.gov. These calculations help interpret natural isotopic variations observed in geological samples, including those containing abietanes like this compound, thereby aiding in the reconstruction of paleoenvironmental conditions and biogeochemical processes researchgate.netajsonline.org. Studies have shown that abietanes, including this compound, possess distinct δ¹³C compositions that reflect their plant origins and subsequent diagenetic modifications researchgate.net.

Table of Compound Names Mentioned:

Abietane

Abietic acid

Cadalene

Dehydroabietane

Dehydroabietic acid

Dehydroabietin

Ferruginol

Hinokione

Isopimarane

Norabietamene

Norisopimarane

Pimaranes

Phyllocladane

Retene

Sugiol

this compound

Tetrahydroretene

Academic Applications in Earth and Environmental Sciences

Paleovegetation Reconstruction and Terrestrial Ecosystem Evolution

The presence and abundance of specific biomarkers in sedimentary archives are fundamental to reconstructing ancient vegetation and understanding the evolution of terrestrial ecosystems. Simonellite is a key compound in this field, offering specific clues about the types of plants that dominated past landscapes.

This compound is a diterpenoid, a class of organic compounds widely produced by higher plants. Its fundamental chemical structure is derived from the cyclization of geranylgeranyl pyrophosphate, a precursor common in terrestrial flora. Therefore, the identification of this compound in ancient sedimentary rocks and coals provides unambiguous evidence of the contribution of higher plant biomass to the organic matter preserved in these deposits. Its presence helps geoscientists trace the input of terrestrial ecosystems into sedimentary basins throughout geological time.

While diterpenoids are common in many higher plants, the specific abietane-type skeleton of this compound provides a much more precise attribution. Abietane-type diterpenoids are characteristic natural products of conifers, particularly those belonging to the Pinaceae family (pines, firs, spruces, etc.). bg.ac.rs this compound, along with related aromatic hydrocarbons like retene (B1680549) and dehydroabietane, is considered a diagenetic product of abietic acid and related resin acids produced by these trees. researchgate.net The detection of this compound in geological samples is therefore taken as a strong indication of a significant contribution from coniferous gymnosperms to the original biomass that formed the deposit. bg.ac.rsresearchgate.net This allows for detailed reconstructions of paleoforests, indicating the presence of pine-like trees in ancient swamp and forest ecosystems.

Assessment of Sedimentary Thermal Maturity and Paleoenvironmental Conditions

The analysis of biomarkers can reveal information about the conditions under which sediments were deposited and the subsequent thermal stress they have undergone. While this compound is a powerful tool for source attribution, its application as a direct indicator of thermal maturity or specific redox conditions is limited.

This compound provides a crucial link between modern peat-forming environments and ancient coal deposits. It has been identified in recent peat cores, such as those from Borneo, where it is considered a "diagenetic" compound formed from the plant precursors within the peat. plos.orgnih.gov Its presence in these initial stages of organic matter accumulation confirms that the coniferous source material was part of the peat-forming mire ecosystem.

The subsequent identification of this compound in lignite (B1179625) and sub-bituminous coals from various geological periods (e.g., the Oligocene) demonstrates its preservation through the coalification process. bg.ac.rsresearchgate.net By tracing this compound from peat to coal, scientists can confirm that coniferous vegetation was a primary contributor to the biomass of certain ancient coal swamps. The presence of this compound in coal directly reflects the original peat-forming vegetation. bham.ac.uk

Below is a table summarizing findings on this compound in different depositional settings.

Geological SampleAgeLocationInferred Organic SourceReference
Peat CoreHoloceneBorneoHigher Plants (Conifers) plos.org, nih.gov
Sub-bituminous CoalLate OligoceneBobov Dol Basin, BulgariaGymnosperms (Pinaceae) bg.ac.rs
Lignite (Brown Coal)Early OligocenePirin Deposit, BulgariaGymnosperms researchgate.net

This compound is classified as a diagenetic compound, meaning its structure is formed or altered from a biological precursor molecule after the initial deposition of the organic matter. plos.org This transformation from compounds like abietic acid occurs during early burial, a stage known as diagenesis.

Organic Matter Source Attribution in Geological Samples (e.g., Petroleum, Coal)

One of the most robust applications of this compound is in determining the source of organic matter in complex geological materials like petroleum and coal. In petroleum geochemistry, identifying the origin of the organic matter (known as the source rock) is critical for exploration. In coal science, understanding the precursor vegetation helps explain the coal's properties.

The detection of this compound in a coal sample or crude oil provides a clear chemical fingerprint of terrestrial input from the resin of coniferous trees. This allows geochemists to distinguish and quantify the contribution of different ecosystem types to the formation of fossil fuels. For instance, finding this compound and other diterpenoids in a crude oil sample would indicate that the source rock that generated the oil contained significant amounts of organic matter derived from coniferous forests, as opposed to being purely marine (algal) in origin.

Forensic and Archaeological Applications through Organic Mass Spectrometry

The identification of organic materials in forensic and archaeological contexts provides invaluable information about past human activities, trade routes, and technologies. This compound, as a specific biomarker for conifer resins, plays a significant role in this field of study, primarily through its detection by organic mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). nih.govsu.seuevora.pt

Coniferous resins were widely used in antiquity for a variety of purposes, including as adhesives, sealants, and in ritualistic practices. researchgate.net When archaeologists unearth artifacts bearing residual organic substances, identifying the source of these materials is a key objective. The presence of this compound in an archaeological sample is a strong indicator of the use of conifer resin. researchgate.net

Organic mass spectrometry is a powerful analytical tool that can identify and quantify the molecular components of a sample. su.seresearchgate.net In the analysis of archaeological resins, a small sample of the organic residue is vaporized and ionized, and the resulting ions are separated based on their mass-to-charge ratio. This process generates a unique mass spectrum, which acts as a chemical fingerprint. The mass spectrum of this compound is well-characterized, allowing for its unambiguous identification in complex mixtures.

The detection of this compound can help answer several archaeological questions. For instance, it can confirm the use of a specific type of raw material (conifer resin) in the construction of an object, providing insights into the technological knowledge of ancient cultures. Furthermore, by identifying the presence of conifer resin on artifacts, researchers can infer trade and contact between different regions, as the geographical distribution of coniferous trees is not uniform.

In a forensic context, the analysis of plant-derived materials can be crucial in linking a suspect to a crime scene. While less common than in archaeology, the identification of specific plant resins, through biomarkers like this compound, could potentially provide associative evidence in certain cases.

Studies of Ancient Wildfire Events and Combustion Processes in Geological History

The study of past wildfire events, or paleofires, is essential for understanding long-term climate dynamics, vegetation changes, and the role of fire in the Earth system. This compound, and its relationship with other related compounds, provides a molecular-level view into the history of biomass burning, particularly of coniferous forests.

This compound is a diagenetic product of diterpenoids, a class of organic chemicals abundant in the resin of conifers. During the slow process of geological transformation (diagenesis), these diterpenoids can be altered into more stable aromatic compounds like this compound. However, the presence and relative abundance of this compound and its related compound, retene, can also be indicative of combustion processes.

During the low-temperature combustion of coniferous wood and resin, this compound can be transformed into retene. This transformation provides a valuable tool for paleofire studies. By analyzing the ratio of retene to this compound in sedimentary records, scientists can gain insights into the fire history of a particular region. An elevated retene/simonellite ratio in a sediment layer can suggest an increased incidence of wildfire during the period of that layer's deposition.

These molecular analyses complement other paleofire proxies, such as charcoal analysis. While charcoal indicates the occurrence of a fire, the chemical signature of compounds like this compound and retene can provide more specific information about the type of vegetation that was burned (i.e., coniferous). This level of detail is crucial for reconstructing past ecosystems and understanding how they responded to fire events.

The study of these molecular fossils in the geological record allows scientists to build a more comprehensive picture of the role of fire in Earth's history, its relationship with climate change, and its impact on the evolution of plant communities.

Chemical and Physical Properties of this compound

PropertyValue
Chemical FormulaC₁₉H₂₄
IUPAC Name1,1-dimethyl-7-isopropyl-1,2,3,4-tetrahydrophenanthrene
Molar Mass252.40 g/mol
AppearanceColorless to white crystalline solid
Crystal SystemOrthorhombic
DensityApproximately 1.08 - 1.10 g/cm³
OriginDiagenetic product of diterpenoids from conifer resins

Q & A

Basic Research Questions

Q. What analytical methods are most effective for identifying and quantifying simonellite in geological samples?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) coupled with selective ion monitoring (SIM) is widely used due to its sensitivity in detecting aromatic diterpenoids like this compound. Prior sample preparation involves Soxhlet extraction with dichloromethane/methanol, followed by column chromatography to isolate aromatic fractions . Validation should include spiked recovery experiments to assess matrix effects .
  • Key Data : Retention indices and mass spectra (e.g., m/z 234, 236) are critical for unambiguous identification .

Q. What is the geochemical significance of this compound as a biomarker in sedimentary records?

  • Methodology : Compare this compound distribution with other diterpenoids (e.g., retene, dehydroabietane) to infer paleovegetation sources. For example, dominance of this compound over retene in lignite samples suggests preferential diagenetic pathways under anaerobic conditions .
  • Data Interpretation : Use principal component analysis (PCA) to correlate this compound abundance with depositional environments (e.g., peat vs. coal formations) .

Q. How can researchers minimize contamination during this compound extraction from complex matrices?

  • Methodology : Implement procedural blanks and replicate analyses to detect contamination. Use glassware pre-cleaned with high-purity solvents and avoid plastic containers to prevent phthalate interference .

Advanced Research Questions

Q. How do diagenetic and catagenetic processes alter this compound’s structural integrity, and how can these changes be modeled experimentally?

  • Experimental Design : Simulate thermal maturation using hydrous pyrolysis (e.g., 200–300°C for 72 hours) on resin-rich plant extracts. Monitor this compound degradation products via Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) to track bond cleavage patterns .
  • Data Contradictions : Discrepancies between lab-simulated and natural samples may arise due to kinetic vs. thermodynamic controls. Address this by comparing activation energies derived from Arrhenius plots with field data .

Q. What statistical approaches resolve contradictions in this compound’s correlation with specific conifer families across disparate studies?

  • Methodology : Apply meta-analysis frameworks to harmonize datasets from diverse geological settings. For example, use random-effects models to account for heterogeneity in sample ages or depositional conditions .
  • Case Study : Conflicting reports on this compound’s association with Cupressaceae vs. Pinaceae can be re-evaluated using hierarchical clustering of diterpenoid ratios .

Q. How can isotopic labeling (e.g., ¹³C) enhance tracking of this compound’s biosynthetic precursors in modern plants?

  • Methodology : Feed ¹³C-labeled glucose to resin-producing conifers (e.g., Pinus sylvestris) and track isotopic incorporation into this compound via NMR and isotope-ratio MS. Control experiments must account for isotopic dilution in soil microbiota .

Q. What are the limitations of using this compound as a paleoclimate proxy, and how can multi-proxy approaches mitigate these?

  • Critical Analysis : this compound’s stability under oxidative conditions is poorly constrained. Combine it with lignin phenol analysis to assess post-depositional oxidation effects .
  • Data Integration : Develop machine learning models that weight this compound’s contribution relative to other biomarkers (e.g., n-alkanes) in climate reconstructions .

Methodological Best Practices

  • Sample Preparation : Document subsampling protocols (e.g., riffle splitting for homogenization) to ensure representativeness, as outlined in ASTM standards .
  • Error Reporting : Quantify uncertainties using propagation of error models, especially for low-abundance this compound detections near method detection limits .
  • Data Reproducibility : Archive raw chromatograms and mass spectra in open-access repositories (e.g., Zenodo) with metadata compliant with FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.